Proguanil D6
Description
Theoretical Framework of Deuterium (B1214612) Isotope Effects in Chemical Biology
The substitution of hydrogen (protium, ¹H) with its heavier stable isotope, deuterium (²H), is the most conservative chemical change possible, yet it can have a significant impact on a molecule's properties. nih.gov This impact is primarily due to the deuterium kinetic isotope effect (KIE), a phenomenon rooted in the principles of physical organic chemistry. portico.orgnih.gov Deuterium has twice the mass of hydrogen, which results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govnih.gov This leads to a lower zero-point energy for the C-D bond, making it stronger and requiring more energy to break. portico.org
In the context of chemical biology, many drug metabolism processes, particularly oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step. nih.govnih.gov When a hydrogen atom at a metabolic site is replaced with deuterium, the higher activation energy required to cleave the stronger C-D bond can significantly slow down the rate of metabolism. nih.govnih.govinformaticsjournals.co.in This predictable alteration of reaction kinetics allows researchers to probe reaction mechanisms and modulate the metabolic fate of a drug candidate. symeres.comnih.gov
Role of Deuterated Analogs in Advancing Mechanistic Understanding of Xenobiotics
Deuterated analogs of xenobiotics, or foreign compounds such as drugs, are invaluable tools for elucidating their metabolic pathways and disposition. acs.org By strategically placing deuterium at sites on a molecule that are susceptible to metabolism (often called "soft spots"), researchers can hinder metabolic breakdown. nih.gov This approach has been effectively used by drug metabolism scientists and toxicologists to gain a clearer understanding of a drug's disposition and its potential role in target organ toxicities. acs.org
The use of deuterated analogs in conjunction with sensitive analytical techniques like mass spectrometry and NMR allows for the rapid acquisition and interpretation of data related to ADME studies. acs.org For instance, if a deuterated version of a drug shows a longer half-life or a different metabolite profile compared to its non-deuterated counterpart, it provides strong evidence about the sites and pathways of its metabolism. nih.govresearchgate.net This technique helps in delineating complex metabolic pathways, identifying and structurally characterizing metabolites, and understanding the mechanisms behind metabolism-mediated toxicities. acs.org
Proguanil (B194036) D6 as a Representative Probe in Contemporary Drug Discovery Research
Proguanil D6 is the deuterium-labeled analog of Proguanil, an antimalarial agent. medchemexpress.com In this compound, six hydrogen atoms on the isopropyl group of Proguanil have been replaced with deuterium atoms. medchemexpress.comsynzeal.com Proguanil itself is a prodrug, meaning it is metabolized in the body to its active form, cycloguanil (B1669406), which exerts the therapeutic effect. cymitquimica.comdrugbank.com
In pharmaceutical research, this compound is not used for its therapeutic properties but serves as a critical analytical tool. Its primary application is as an internal standard in bioanalytical studies that use mass spectrometry to quantify the levels of Proguanil and its metabolites in biological samples like plasma or urine. medchemexpress.commedchemexpress.com Because this compound is chemically almost identical to Proguanil, it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. wikipedia.orgnih.gov This allows for highly accurate and precise measurement of the parent drug's concentration, correcting for any sample loss during processing.
| Property | Value |
|---|---|
| Chemical Formula | C11H10D6ClN5 medchemexpress.com |
| Molecular Weight | 259.77 g/mol medchemexpress.com |
| Appearance | White to off-white solid medchemexpress.com |
| Application | Internal standard for clinical mass spectrometry medchemexpress.commedchemexpress.com |
| Parent Compound | Proguanil (CAS: 500-92-5) medchemexpress.com |
Overview of Research Paradigms Utilizing Isotopically Labeled Compounds
The use of isotopically labeled compounds, including deuterated molecules like this compound, is a cornerstone of numerous research paradigms in modern pharmacology and biochemistry. symeres.com These methodologies provide data that is often unattainable through other means.
Key research applications include:
Quantitative Bioanalysis: Stable isotope-labeled compounds are widely considered the gold standard for internal standards in quantitative mass spectrometry. nih.gov They are used to quantify drugs, metabolites, and endogenous biomarkers in complex biological matrices with high precision. moravek.com
Metabolite Identification and Pathway Mapping: By administering a labeled compound, researchers can track its transformation through the body, making it easier to identify novel metabolites and map complex biochemical pathways. acs.orgmedchemexpress.comnih.gov The distinct isotopic signature helps distinguish drug-related material from the endogenous background.
Pharmacokinetic (PK) and ADME Studies: Isotope labeling is essential for detailed ADME studies. musechem.com It allows for the accurate determination of a drug's bioavailability, clearance rates, and volume of distribution. nih.govresearchgate.net In some study designs, a labeled intravenous dose and an unlabeled oral dose can be administered simultaneously to assess absolute bioavailability in a single experiment, reducing inter-subject variability. researchgate.net
Mechanistic Studies: The kinetic isotope effect, particularly with deuterium labeling, is a classic tool for studying the mechanisms of enzymatic reactions and chemical catalysis. symeres.comnih.gov It helps determine whether a C-H bond cleavage is the rate-limiting step of a reaction. portico.org
Structural Biology: Isotopes such as ¹³C, ¹⁵N, and ²H are indispensable in NMR spectroscopy for determining the three-dimensional structure and dynamics of proteins and other macromolecules. wikipedia.orgmedchemexpress.com
| Research Area | Application | Common Isotopes |
|---|---|---|
| Pharmacokinetics (ADME) | Trace drug absorption, distribution, metabolism, and excretion. acs.orgmusechem.com Determine bioavailability. researchgate.net | ²H, ¹³C, ¹⁴C |
| Quantitative Analysis | Serve as internal standards for mass spectrometry. | ²H, ¹³C, ¹⁵N |
| Metabolomics | Trace metabolic pathways and measure metabolic flux. nih.gov | ²H, ¹³C, ¹⁵N |
| Mechanistic Enzymology | Probe reaction mechanisms via the kinetic isotope effect (KIE). symeres.comnih.gov | ²H |
| Structural Biology | Elucidate molecular structure and dynamics via NMR. wikipedia.orgnih.gov | ²H, ¹³C, ¹⁵N |
Properties
Molecular Formula |
C11H10D6ClN5 |
|---|---|
Molecular Weight |
259.77 |
Synonyms |
Proguanil-d6; Chlorguanid-d6; Chloroguanide-d6; Paludrin-d6; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Proguanil D6
Rigorous Isotopic Purity and Enrichment Assessment in Research Materials
After synthesis, the resulting Proguanil (B194036) D6 must be rigorously analyzed to confirm its structure, isotopic purity, and the precise location of the deuterium (B1214612) labels. nih.gov This is essential for its function as a reliable internal standard.
High-Resolution Mass Spectrometry (HRMS) is a primary tool for characterizing isotopically labeled compounds. nih.gov
Mass Confirmation : HRMS can distinguish between Proguanil D0 (non-deuterated) and Proguanil D6 by their mass-to-charge ratio (m/z). This compound has a molecular weight approximately 6 Daltons higher than its non-deuterated counterpart. medchemexpress.com
Isotopic Enrichment : By analyzing the isotopic cluster of the molecular ion, HRMS can quantify the isotopic enrichment. The spectrum will show the relative abundance of the desired D6 species compared to residual lower-deuterated (D1-D5) and non-deuterated (D0) forms. nih.gov For use as an internal standard, an isotopic purity of >98% is typically required.
Table 1: Illustrative HRMS Data for this compound Isotopic Distribution
| Species | Theoretical Mass (m/z) [M+H]⁺ | Observed Abundance (%) |
| Proguanil D0 | 254.11 | < 0.1% |
| Proguanil D1 | 255.12 | 0.1% |
| Proguanil D2 | 256.12 | 0.2% |
| Proguanil D3 | 257.13 | 0.5% |
| Proguanil D4 | 258.14 | 1.0% |
| Proguanil D5 | 259.14 | 2.5% |
| This compound | 260.15 | > 95.7% |
NMR spectroscopy provides definitive confirmation of the deuterium atoms' location within the molecule.
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signal corresponding to the isopropyl methyl protons (typically a doublet around 1.2 ppm in the unlabeled compound) will be significantly diminished or completely absent. The disappearance of this specific signal confirms that deuteration occurred at the intended site. nih.gov
²H NMR (Deuterium NMR) : A ²H NMR experiment can be performed to directly observe the deuterium nuclei. A signal will appear at the chemical shift corresponding to the isopropyl methyl groups, providing direct evidence of the label's position. sigmaaldrich.com
¹³C NMR : The ¹³C NMR spectrum can also be informative. The carbon atoms attached to deuterium (the -CD₃ groups) will show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding -CH₃ groups in the unlabeled compound.
Table 2: Comparison of Expected NMR Signals for Proguanil and this compound
| Nucleus | Proguanil (Unlabeled) | This compound | Rationale for Change |
| ¹H NMR | Doublet, ~1.2 ppm, 6H (isopropyl -CH₃) | Signal absent or < 2% of original intensity | Replacement of H with D |
| ²H NMR | No signal | Singlet, ~1.2 ppm | Presence of D at isopropyl position |
| ¹³C NMR | Quartet, ~23 ppm (isopropyl -CH₃) | Triplet (multiplet), shifted slightly upfield | C-D coupling and isotope effect |
High-Resolution Mass Spectrometry for Deuterium Abundance Determination
Optimization of Research-Scale Production for this compound
Optimizing the production of this compound on a research scale (milligrams to grams) focuses on maximizing yield, ensuring high purity, and maintaining cost-effectiveness.
Key areas for optimization include:
Reaction Conditions : Systematically adjusting parameters such as temperature, reaction time, and the stoichiometry of reactants can significantly improve the yield of the condensation step. The choice of solvent is also critical to ensure all reactants are soluble and side reactions are minimized.
Catalyst Selection : For the reductive amination step, the choice of reducing agent (e.g., sodium borohydride (B1222165) derivatives) and any catalysts can be optimized to improve efficiency and selectivity.
Purification Methods : Post-synthesis purification is crucial for removing unreacted precursors, reagents, and any byproducts. Techniques such as column chromatography, preparative HPLC, or recrystallization are employed. The optimization process involves selecting the most effective and scalable method that yields the highest purity product. For instance, different solvent systems for chromatography might be tested to achieve the best separation.
Process Scalability : Methods developed at the bench must be robust and scalable to produce larger quantities if needed for extensive studies, without compromising purity or isotopic enrichment. researchgate.net
Table 3: Hypothetical Optimization of the Final Condensation Step
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Solvent | Ethanol | Acetonitrile | Improved solubility of reactants |
| Temperature | 60 °C | 80 °C | Faster reaction rate |
| Reaction Time | 24 hours | 12 hours | Reduced potential for byproduct formation |
| Purification | Single Recrystallization | Column Chromatography followed by Recrystallization | Higher final purity (>99%) |
| Overall Yield | 55% | 75% | More efficient use of expensive deuterated precursor |
Proguanil D6 in Mechanistic Enzymology and Biological Interactions Research
Elucidation of Enzyme Kinetic Isotope Effects for Proguanil (B194036) D6 Biotransformation
The biotransformation of the antimalarial prodrug proguanil into its active metabolite, cycloguanil (B1669406), is a critical step for its therapeutic effect. This conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. caymanchem.compatsnap.com The use of Proguanil D6 has been instrumental in dissecting the kinetics and mechanisms of this enzymatic process.
Investigating Rate-Limiting Steps in Cytochrome P450-Mediated Metabolism (e.g., CYP2C19)
Proguanil is metabolized to its active form, cycloguanil, by the enzyme CYP2C19. patsnap.comwikidoc.org The CYP2C19-mediated oxidation of proguanil involves the abstraction of a hydrogen atom, a step that can be influenced by the kinetic isotope effect when deuterium (B1214612) is substituted for hydrogen. griffith.edu.au This effect, where the bond to the heavier deuterium atom is broken more slowly, can help identify the rate-limiting step in the metabolic cascade. nih.gov By comparing the metabolic rates of proguanil and this compound, researchers can determine if the C-H bond cleavage is indeed the slowest step in the conversion to cycloguanil. wikipedia.org
Studies have shown that genetic variations in CYP2C19 can lead to different metabolic phenotypes, such as poor or extensive metabolizers. wikidoc.org In individuals with impaired CYP2C19 activity, the metabolism of proguanil is reduced. griffith.edu.aunih.gov The use of deuterated substrates like this compound in in-vitro studies with different CYP2C19 variants can provide a more precise understanding of how these genetic polymorphisms affect the rate-limiting steps of proguanil activation.
Table 1: Cytochrome P450 Enzymes Involved in Proguanil Metabolism
| Enzyme Family | Specific Isoform | Role in Proguanil Metabolism |
| Cytochrome P450 2C | CYP2C19 | Primary enzyme responsible for the metabolic activation of proguanil to cycloguanil. patsnap.comwikidoc.org |
| Cytochrome P450 3A | CYP3A | Also contributes to the conversion of proguanil to cycloguanil in human liver microsomes. caymanchem.com |
Deuterium's Influence on Enzyme Substrate Binding and Catalytic Turnover
The replacement of hydrogen with deuterium in this compound can influence its interaction with metabolic enzymes beyond just the rate of bond cleavage. While deuterated compounds are similar in size and shape to their hydrogenated counterparts, the C-D bond is slightly shorter and has different electronic properties. wikipedia.org These subtle changes can affect how the substrate binds to the active site of an enzyme and the subsequent catalytic turnover. nih.gov
Probing Molecular Mechanisms of Action and Target Engagement
While proguanil itself has some intrinsic antimalarial activity, its primary therapeutic effect comes from its active metabolite, cycloguanil, which is a potent inhibitor of dihydrofolate reductase (DHFR). medchemexpress.commedchemexpress.com this compound is a valuable tool for investigating the molecular interactions of both the prodrug and its active metabolite with their respective targets.
Research on this compound Interactions with Dihydrofolate Reductase (DHFR) and Other Enzymes
Cycloguanil, the active metabolite of proguanil, inhibits the DHFR enzyme in Plasmodium parasites, disrupting the folate pathway and thereby DNA synthesis. patsnap.comrunwayhealth.com Mutations in the dhfr gene can lead to resistance to cycloguanil. nih.govresearchgate.net Deuterated analogs like Cycloguanil-D6 can be used in techniques such as mass spectrometry and crystallography to gain a higher resolution understanding of the binding interactions with both wild-type and mutant DHFR enzymes. This can help in designing new inhibitors that are effective against resistant strains.
Proguanil itself, in addition to its conversion to cycloguanil, exhibits a synergistic effect with atovaquone (B601224), another antimalarial drug. medchemexpress.comwikipedia.org This synergy is thought to involve proguanil's interaction with the parasite's mitochondrial membrane potential. wikipedia.org this compound can be used in studies to probe the specific molecular interactions underlying this synergistic effect, potentially revealing details about its non-DHFR targets. nih.gov
Table 2: Key Enzymatic Targets of Proguanil and its Metabolite
| Compound | Primary Target | Mechanism of Action |
| Proguanil | Mitochondrial Function (in synergy with atovaquone) | Enhances the collapse of the mitochondrial membrane potential caused by atovaquone. wikipedia.org |
| Cycloguanil | Dihydrofolate Reductase (DHFR) | Inhibits the synthesis of tetrahydrofolate, essential for DNA replication. patsnap.comrunwayhealth.com |
Role of Deuteration in Modulating Drug-Target Residence Time Studies
The duration of time a drug remains bound to its target, known as drug-target residence time, is a critical parameter for its efficacy. The stronger C-D bond in deuterated compounds can potentially lead to a longer residence time at the target site. This is because the dissociation of the drug from the enzyme may involve the breaking or formation of hydrogen bonds, which would be affected by the presence of deuterium.
By comparing the residence time of proguanil and this compound (or their active metabolites) on their respective targets, researchers can investigate the impact of deuteration on this crucial pharmacokinetic parameter. A longer residence time could potentially lead to a more sustained therapeutic effect. These studies can provide valuable information for the design of next-generation antimalarials with improved efficacy and duration of action.
Investigations into this compound's Intrinsic Biological Activities and Synergistic Effects in Model Systems
Recent research has highlighted that proguanil possesses intrinsic antimalarial activity, independent of its conversion to cycloguanil. griffith.edu.aunih.gov This activity is particularly relevant in the context of its synergistic partnership with atovaquone. researchgate.net this compound can be employed in various model systems to further elucidate these intrinsic effects.
The use of deuterated compounds allows for precise tracking and quantification in metabolic studies within these model systems. For instance, in in vitro cultures of Plasmodium falciparum or in animal models, this compound can help differentiate the effects of the parent drug from its metabolites. asm.orgoup.com This is crucial for understanding the full spectrum of its biological activity.
Studies have shown that proguanil and its non-cyclizing analogs can have a potent but slow-acting anti-plasmodial effect. nih.govmmv.org Investigating these effects with this compound could help to clarify the underlying mechanisms, which appear to be independent of folate metabolism. nih.gov Furthermore, the synergistic interaction between proguanil and atovaquone, which is believed to involve the disruption of the parasite's mitochondrial function, can be explored in greater detail using this compound. researchgate.netresearchgate.net By using deuterated proguanil, researchers can more accurately measure its contribution to the synergistic effect, separate from the action of cycloguanil.
Analysis of Mitochondrial Pathway Perturbations in Non-Clinical Models
Proguanil, often studied in conjunction with the mitochondrial inhibitor atovaquone, plays a significant role in elucidating the intricacies of the mitochondrial electron transport chain (mETC) in non-clinical models, particularly the malaria parasite Plasmodium falciparum. While proguanil's primary metabolite, cycloguanil, is a known inhibitor of dihydrofolate reductase (DHFR), proguanil itself exhibits intrinsic antimalarial activity that is linked to mitochondrial function. nih.govmedchemexpress.com Its synergistic interaction with atovaquone, a selective inhibitor of the cytochrome bc1 complex (Complex III) of the mETC, has been a key area of investigation. oup.comresearchgate.net
Research using various strains of P. falciparum, including the atovaquone-sensitive D6 strain, has been instrumental in these studies. asm.orgbiorxiv.org Atovaquone acts by binding to the Qo site of the cytochrome bc1 complex, which blocks electron transport, leading to a collapse of the mitochondrial membrane potential (Δψm) and inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for de novo pyrimidine (B1678525) biosynthesis that depends on a functional mETC. oup.comnih.gov
Proguanil enhances the mitochondrial-damaging effects of atovaquone. researchgate.net Mechanistic studies have proposed that proguanil, independent of its conversion to cycloguanil, potentiates the collapse of the Δψm caused by atovaquone. oup.comoup.com This effect is specific to the interaction with atovaquone, as proguanil does not similarly enhance the effects of other mETC inhibitors like myxothiazole. medchemexpress.com In atovaquone-resistant parasites, the synergistic effect with proguanil is often diminished or lost. asm.org
Metabolomic analyses in P. falciparum D6 strain treated with atovaquone show a significant accumulation of pyrimidine precursors, such as N-carbamoyl-L-aspartate and dihydroorotate, confirming the disruption of DHODH activity secondary to mETC inhibition. biorxiv.orgnih.gov The addition of proguanil in these models helps to probe the downstream consequences and potential bypass mechanisms related to mitochondrial stress. For instance, in some drug-resistant parasite lines, resistance to atovaquone can be reversed by the addition of proguanil, suggesting its role in targeting mechanisms that compensate for mETC inhibition. biorxiv.orgbiorxiv.org The use of a deuterated analogue like this compound in such non-clinical models allows for precise tracing and quantification of the parent compound's contribution to these mitochondrial perturbations, distinct from its metabolites.
| Compound/Combination | P. falciparum Strain(s) | Observed Effect on Mitochondria | Key Finding |
|---|---|---|---|
| Atovaquone | D6, W2 (ATV-sensitive) | Inhibits cytochrome bc1 complex, collapses mitochondrial membrane potential (Δψm). oup.comoup.com | Disrupts the mETC, leading to inhibition of pyrimidine biosynthesis. oup.com |
| Proguanil | General | Weak intrinsic activity; does not significantly affect Δψm alone at low concentrations. researchgate.netoup.com | Acts synergistically with Atovaquone. medchemexpress.com |
| Atovaquone + Proguanil | D6, K1, T996 (ATV-sensitive) | Enhances the collapse of Δψm caused by atovaquone. asm.orgoup.com | Synergistic interaction targets mitochondrial function. asm.org |
| Atovaquone + Proguanil | NGATV01 (ATV-resistant) | Loss or reduction of synergistic interaction. asm.org | Resistance mechanisms can overcome the combined mitochondrial assault. asm.org |
| Atovaquone | D6 | Accumulation of pyrimidine precursors (N-carbamoyl-L-aspartate, dihydroorotate). nih.gov | Metabolic profiling confirms DHODH pathway disruption secondary to mETC inhibition. nih.gov |
Deciphering Deuterium's Impact on Molecular Signaling Pathways
The strategic replacement of hydrogen atoms with deuterium in a drug molecule, creating a deuterated analogue like this compound, is a powerful technique in mechanistic research. This isotopic substitution does not typically alter the fundamental pharmacological action of a compound but can significantly modify its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). invivochem.com The C-D bond is stronger than the C-H bond, making it more difficult for enzymes, particularly cytochrome P450 (CYP) isozymes, to break. This can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. invivochem.com
Proguanil is a prodrug that undergoes extensive metabolism, primarily by CYP2C19, to form its active metabolite, cycloguanil, which inhibits dihydrofolate reductase (DHFR). However, proguanil itself has biological activities, including its synergistic action at the mitochondrion. nih.govmedchemexpress.com This dual mechanism of the parent drug and its metabolite can complicate the interpretation of research findings.
Using this compound provides a method to dissect these distinct effects. By slowing the metabolic conversion of proguanil to cycloguanil, researchers can study the direct actions of the parent compound over a longer duration or at higher relative concentrations in in vitro and non-clinical models. This allows for a clearer understanding of how proguanil itself modulates molecular signaling pathways, such as those involved in mitochondrial function, independent of the downstream effects of DHFR inhibition by cycloguanil.
For example, in studies analyzing the synergistic collapse of the mitochondrial membrane potential, using this compound could help confirm that this effect is attributable to the parent biguanide (B1667054) structure and not an indirect consequence of cycloguanil formation. oup.com By altering the pharmacokinetic and metabolic profile, deuteration can help delineate the specific signaling cascades perturbed by proguanil versus those affected by cycloguanil, providing a more refined picture of the drug's complete mechanism of action. invivochem.com
| Parameter | Standard Proguanil | This compound (Theoretical) | Implication for Research |
|---|---|---|---|
| Metabolic Conversion Rate (to Cycloguanil) | Standard rate mediated by CYP enzymes (e.g., CYP2C19). | Potentially slower due to the kinetic isotope effect on C-D bond cleavage. invivochem.com | Allows for prolonged study of the parent drug's specific biological activities. |
| Primary Target Studied | A combination of Proguanil's direct effects (e.g., on mitochondria) and Cycloguanil's effects (DHFR inhibition). nih.govmedchemexpress.com | Enhanced ability to isolate and study the direct effects of Proguanil itself. | Deciphers the contribution of the parent compound versus the active metabolite to the overall observed effect. |
| Application in Signaling Studies | Observed signaling changes are a composite effect of the parent drug and its metabolite. | Can clarify which signaling pathways are modulated directly by Proguanil (e.g., related to mitochondrial stress) versus those affected by Cycloguanil (e.g., folate pathway disruption). | Provides a more precise understanding of molecular interactions and drug mechanisms. |
Application of Proguanil D6 in Advanced Metabolic Pathway Elucidation Research Non Clinical
Isotope Tracing for Identification and Characterization of Novel Metabolites in In Vitro Systems
The principle of isotope tracing involves introducing a labeled compound into a biological system and monitoring the appearance of the label in downstream metabolites. nih.govbitesizebio.comspringernature.com Using Proguanil (B194036) D6 in in vitro models, such as cell cultures or liver microsomes, allows for the unambiguous identification of drug-derived metabolites. nih.govbiorxiv.org As the labeled proguanil is metabolized, the deuterium (B1214612) atoms are carried into its metabolic products. These deuterated metabolites can be selectively detected against a complex background of endogenous molecules, facilitating the discovery and structural characterization of previously unknown or low-abundance metabolites. nih.gov
Mass spectrometry (MS) is the core analytical technique for stable isotope tracing studies. mdpi.comcreative-proteomics.com High-resolution mass spectrometers can easily distinguish the mass difference between unlabeled (endogenous) molecules and their deuterium-labeled counterparts from the Proguanil D6 tracer. nih.govmdpi.com In a typical metabolomics workflow, extracts from an in vitro system exposed to this compound are analyzed by MS. The instrument detects unique mass signals corresponding to the parent this compound and any metabolites that have retained the deuterium label.
By tracking the mass shift and fragmentation patterns, researchers can confirm the metabolic lineage from the parent drug. This technique, often termed "metabolic flux analysis," allows for the observation of the flow of the deuterium atoms through various biotransformation reactions. nih.gov It provides a dynamic view of metabolism, helping to map the sequence of metabolic steps and identify key conversion products. springernature.com The use of a deuterated standard is superior to other methods for its ability to differentiate drug metabolites from the thousands of other molecules present in a biological sample. nih.gov
Prior to mass spectrometric analysis, the complex mixture of molecules from a biological sample must be separated. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for this purpose. aphrc.orgnih.gov These methods separate compounds based on their physicochemical properties, such as polarity and size.
For proguanil and its metabolites, reversed-phase HPLC is commonly employed. aphrc.orgtandfonline.com Research has demonstrated effective separation using various stationary phases, including C18, cyanopropyl, and mixed-mode columns, which combine different separation chemistries. aphrc.orgnih.govepa.gov The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve the best possible resolution between proguanil, its primary active metabolite cycloguanil (B1669406), and other related compounds like 4-chlorophenylbiguanide (B1200820). tandfonline.comnih.gov This separation is critical to prevent ion suppression in the mass spectrometer and to allow for the individual detection and quantification of each metabolite.
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | HPLC | HPLC | HPLC |
| Column | Reversed-phase C18 (5 µm) aphrc.org | Reversed-phase C18 (3 µm) tandfonline.comtandfonline.com | Cyanopropyl stationary phase nih.gov |
| Mobile Phase | Buffer with perchlorate (B79767) ion aphrc.org | Acetonitrile-phosphate buffer (10:90, v/v) with sodium dodecyl sulphate tandfonline.comtandfonline.com | Acetonitrile-phosphate buffer (21.5:78.5, v/v) nih.gov |
| Detection | UV | UV at 254 nm tandfonline.comtandfonline.com | Not specified |
| Application | Separation of proguanil, cycloguanil, and 4-chlorophenylbiguanide in plasma and urine. aphrc.org | Simultaneous determination of proguanil and cycloguanil in urine. tandfonline.comtandfonline.com | Determination of proguanil, cycloguanil, and 4-chlorophenylbiguanide in plasma, whole blood, and urine. nih.gov |
Mass Spectrometry-Based Metabolomics for Tracking Deuterated Carbon/Hydrogen Flux [11, 23]
Quantitative Metabolic Flux Analysis in Preclinical and Cellular Models
Moving beyond simple metabolite identification, this compound is instrumental in quantitative metabolic flux analysis (qMFA). This advanced technique measures the actual rates of metabolic reactions within a network. mdpi.comnih.gov By administering this compound to preclinical models (e.g., rodents, primates) or cellular systems and measuring the rate of appearance of its deuterated metabolites over time, researchers can calculate the flux, or turnover rate, through specific metabolic pathways. This provides a quantitative understanding of the drug's metabolic dynamics, which is crucial for predicting its behavior in vivo. nih.govcigb.edu.cu
By using this compound, all resulting deuterated metabolites can be tracked and quantified simultaneously. The ratio of the concentrations of different deuterated metabolites provides a direct measure of the flux distribution between the competing pathways. For example, if two different hydroxylated D6-metabolites are formed, their relative abundance reflects the proportion of this compound that was shunted through each respective hydroxylation pathway. This level of quantitative detail is difficult to achieve without stable isotope tracers.
The metabolism of drugs can vary significantly between different species, which is a critical consideration in preclinical drug development. wellbeingintlstudiesrepository.org Proguanil has shown notable species-specific metabolic profiles. For example, after oral administration, exposure to proguanil and its active metabolite cycloguanil is extensive in dogs but limited in rats. nih.gov Such differences are often due to variations in the expression and activity of metabolic enzymes like the cytochrome P450 family. nih.gov
This compound allows for precise investigation of these differences in research models. By administering the labeled compound to various species, such as rodents and non-human primates, researchers can directly compare the rates of formation and the profiles of deuterated metabolites. asm.org This provides quantitative insights into how each species handles the drug, helping to identify the most relevant animal model for predicting human metabolism and ensuring that preclinical findings are translatable. europa.eunih.gov
| Species | Proguanil/Cycloguanil Exposure | Key Findings | Reference |
| Rats | Limited exposure to proguanil and cycloguanil. | Atovaquone (B601224) exposure is extensive. Toxicity is related to proguanil exposure. nih.gov | nih.gov |
| Dogs | Extensive exposure to proguanil and cycloguanil. | Atovaquone exposure is limited. Toxicity is related to proguanil exposure. nih.gov | nih.gov |
| Mice | Not specified for proguanil, but species-specific hepatic enzymatic activity noted for atovaquone. | An increased incidence of hepatic adenomas with atovaquone was observed in mice but not rats. nih.gov | nih.gov |
| Non-Human Primates | Used as a model for human metabolism due to genetic proximity. | P. knowlesi, a parasite that infects non-human primates, is used as a surrogate for P. vivax in drug testing. asm.org | asm.org |
Use of this compound to Quantify Metabolic Shunts and Parallel Pathways
Biotransformation Pathways and Enzyme Induction/Inhibition Studies Using Deuterated Proguanil in Research Models
This compound is a valuable substrate for detailed studies of biotransformation mechanisms and the impact of other compounds on its metabolism. The deuterium label provides a clean analytical signal to monitor specific enzymatic reactions without interference.
The primary biotransformation of proguanil is its oxidative cyclization to cycloguanil, the active antimalarial agent. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C19. researchgate.net Other metabolites, such as 4-chlorophenylbiguanide, are also formed. Using this compound in in vitro systems with specific human enzymes allows for precise confirmation of the catalysts for each metabolic step.
Furthermore, this compound can be used as a probe to study enzyme induction and inhibition, which are major causes of drug-drug interactions. cutm.ac.inresearchgate.netgeekymedics.com
Inhibition Studies: To determine if a new chemical entity (NCE) inhibits CYP2C19, it can be co-incubated with this compound and the enzyme source (e.g., human liver microsomes). A reduction in the rate of formation of deuterated cycloguanil compared to a control experiment indicates that the NCE is an inhibitor of the enzyme. nih.gov
Induction Studies: To assess if a drug induces the expression of CYP2C19, research models (e.g., cultured hepatocytes) can be pre-treated with the drug. Subsequently, this compound is added as a probe substrate. An increased rate of metabolism of this compound into its deuterated metabolites would signify enzyme induction. nih.gov
Advanced Analytical Methodologies and Quantitative Research Utilizing Proguanil D6
Development and Validation of LC-MS/MS Methods for Proguanil (B194036) D6 as an Internal Standard in Research Matrices.nih.govsynzeal.comacanthusresearch.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. oup.comcreative-proteomics.com The development and validation of robust LC-MS/MS methods are essential for accurate drug measurement in research matrices. In this context, Proguanil D6 plays a pivotal role as an internal standard for the quantification of proguanil. synzeal.comacanthusresearch.com
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most suitable choice for LC-MS/MS bioanalysis. scispace.combioanalysis-zone.com This is because SIL internal standards have nearly identical chemical and physical properties to the analyte of interest. This similarity ensures they behave consistently during sample preparation, chromatographic separation, and ionization, thereby effectively compensating for variations in the analytical process. biopharmaservices.com A sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of proguanil and its metabolites, cycloguanil (B1669406) and 4-chlorophenylbiguanide (B1200820), in small volumes of blood or plasma. nih.gov This method demonstrated high extraction efficiency and low intra- and inter-assay variability, highlighting the reliability of such assays. nih.gov
One of the significant challenges in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. myadlm.orgresearchgate.net Deuterated internal standards like this compound are instrumental in mitigating these matrix effects. oup.com Because the analyte and the deuterated internal standard have very similar physicochemical properties, they are affected by matrix interferences in a nearly identical manner. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be effectively normalized. scioninstruments.com
However, it is important to note that the use of deuterated standards is not without potential complications. The replacement of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in chromatographic retention times. researchgate.netnih.gov This phenomenon, known as the "deuterium isotope effect," can cause the analyte and the internal standard to elute at slightly different times, potentially exposing them to different matrix environments and diminishing the effectiveness of the compensation. oup.comnih.gov Therefore, careful chromatographic optimization is crucial to ensure co-elution or near co-elution of the analyte and its deuterated internal standard. Despite these considerations, studies have shown that in many cases, deuterated internal standards provide excellent correction for matrix effects. researchgate.net
| Parameter | Description | Reference |
| Matrix Effect | The alteration of analyte ionization due to co-eluting substances from the sample matrix. | myadlm.org |
| Compensation | Deuterated internal standards co-elute with the analyte, experiencing similar matrix effects, which are then normalized by calculating the peak area ratio. | scioninstruments.com |
| Deuterium Isotope Effect | The potential for a slight shift in retention time between the deuterated standard and the non-deuterated analyte. | researchgate.netnih.gov |
| Chromatographic Optimization | Essential to minimize retention time differences and ensure effective matrix effect compensation. | oup.com |
The use of this compound as an internal standard contributes significantly to the sensitivity, selectivity, and robustness of LC-MS/MS methods for proguanil quantification.
Sensitivity: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers inherently high sensitivity, allowing for the detection of very low concentrations of analytes. creative-proteomics.com The use of a reliable internal standard like this compound helps to maintain this sensitivity by correcting for any signal loss during sample processing or analysis. Methods have been developed with a lower limit of quantification (LLOQ) for proguanil as low as 1 ng/mL. nih.govnih.gov
Selectivity: The selectivity of an LC-MS/MS method refers to its ability to differentiate and quantify the analyte in the presence of other components in the sample. The MRM mode provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. creative-proteomics.com This, combined with the chromatographic separation, ensures that interferences from other compounds are minimized. nih.gov
Robustness: A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable results over time. The implementation of a stable isotope-labeled internal standard like this compound is a key factor in achieving method robustness. scispace.com It compensates for variations in sample extraction, injection volume, and instrument response, leading to consistent and reproducible data. biopharmaservices.com For instance, a validated method for atovaquone (B601224), a drug often co-administered with proguanil, using a deuterated internal standard demonstrated excellent intra- and inter-assay precision. nih.govresearchgate.net
Matrix Effects Compensation and Chromatographic Optimization with Deuterated Internal Standards [10, 18, 26]
Application of this compound in High-Throughput Screening and Quantitative Assay Development
The reliability and accuracy afforded by this compound make it an invaluable tool in high-throughput screening (HTS) and the development of quantitative assays for research purposes.
Proguanil is a prodrug that is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C19, to its active metabolite, cycloguanil. medchemexpress.comnih.gov The efficacy of proguanil is dependent on this metabolic conversion. medchemexpress.com In vitro drug metabolism studies are crucial for understanding how other compounds might affect this process. nih.gov
This compound can be used as an internal standard in LC-MS/MS-based assays to screen for potential modulators (inhibitors or inducers) of proguanil metabolism. drugbank.com In a typical HTS setup, liver microsomes or other in vitro systems are incubated with proguanil in the presence and absence of test compounds. By accurately quantifying the formation of cycloguanil and the depletion of proguanil, with this compound as the internal standard, researchers can identify compounds that alter proguanil's metabolic pathway. This information is critical in early-stage drug discovery and for investigating potential drug-drug interactions. drugbank.com
This compound serves as a certified reference material or pharmaceutical secondary standard for various analytical applications. sigmaaldrich.com In quantitative analysis, a reference standard is a highly purified compound used to calibrate instruments and validate analytical methods. synzeal.com this compound, due to its isotopic labeling, is an ideal reference standard for isotope dilution mass spectrometry (IDMS), a technique that provides a high level of accuracy and precision. nih.gov
Its use is not limited to LC-MS/MS. While LC-MS/MS is the most common platform, this compound can potentially be used as an internal standard in other analytical techniques where mass discrimination is possible, such as gas chromatography-mass spectrometry (GC-MS), although this is less common for a compound like proguanil. scioninstruments.com The availability of well-characterized reference standards like this compound is fundamental for ensuring the quality and comparability of analytical data across different laboratories and studies. synzeal.comsigmaaldrich.com
| Application | Description | Reference |
| High-Throughput Screening (HTS) | Used as an internal standard to accurately quantify proguanil and its metabolites in in vitro assays screening for metabolic modulators. | nih.govdrugbank.com |
| Quantitative Assay Development | Serves as a reference standard for method development and validation, ensuring accuracy and precision. | synzeal.com |
| Isotope Dilution Mass Spectrometry (IDMS) | Acts as an ideal standard for this high-precision quantitative technique. | nih.gov |
| Cross-Platform Comparability | Facilitates the generation of reliable and comparable data across different analytical platforms and laboratories. | sigmaaldrich.com |
Use in Screening for Modulators of Proguanil Metabolism in Research Settings
Advanced Structural Characterization and Conformation Studies via Deuterium Labeling
Beyond its role in quantitative analysis, the deuterium labeling in this compound can be leveraged for advanced structural characterization and conformational studies. Deuterium labeling is a powerful tool in various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. symeres.comacs.org
In NMR spectroscopy, the substitution of hydrogen with deuterium can simplify complex proton spectra and help in assigning signals, providing detailed structural information. rsc.org Furthermore, techniques like hydrogen-deuterium exchange (HDX) mass spectrometry can provide insights into the conformation and dynamics of molecules in solution. researchgate.netnih.gov By monitoring the rate of deuterium exchange with labile protons in the molecule, researchers can probe the solvent accessibility of different parts of the molecule, which is related to its three-dimensional structure and folding. acs.org While specific studies on the conformational analysis of this compound using these advanced techniques are not widely published, the principles of deuterium labeling suggest its potential utility in such research. For example, HDX-MS is used to determine protein-ligand binding sites and allosteric effects by observing changes in the protein's deuterium uptake upon ligand binding. nih.gov
Utilizing this compound in Solid-State NMR for Conformational Analysis
Solid-state NMR (ssNMR) spectroscopy is a potent technique for characterizing the structure and dynamics of molecules in their solid, powdered, or aggregated forms. rsc.orgnih.gov For a flexible molecule like proguanil, which can adopt various conformations, ssNMR can provide critical insights into its solid-state structure, which may be more relevant to its active form than solution-state conformations. The use of this compound significantly enhances the capabilities of ssNMR in conformational analysis.
Deuterium (²H) has a different nuclear spin quantum number and gyromagnetic ratio compared to protium (B1232500) (¹H), leading to distinct differences in their NMR spectroscopic behavior. mdpi.com While ¹H NMR spectra of solid proguanil are often complicated by broad lines due to strong dipolar couplings, ²H ssNMR spectra of this compound can offer sharper signals and more detailed structural information. chemrxiv.orgresearchgate.net The quadrupolar nature of the deuterium nucleus provides a sensitive probe of the local electronic environment and molecular motions.
Research Findings:
Although direct experimental ssNMR data for this compound are not extensively available in the public domain, the principles of deuterium isotope effects on NMR are well-established. mdpi.comhuji.ac.il Deuteration is a common strategy in protein ssNMR to improve spectral resolution and sensitivity. nih.gov The substitution of protons with deuterons leads to a reduction in ¹H-¹H dipolar couplings, resulting in narrower linewidths and enabling the application of advanced correlation experiments that are otherwise challenging. nih.gov
Computational studies using Density Functional Theory (DFT) can predict the NMR chemical shifts for both proguanil and this compound. schrodinger.comfaccts.de These calculations can simulate the expected changes in the NMR spectrum upon deuteration, providing a theoretical framework for interpreting experimental data. The primary isotope effect would manifest as a small upfield shift for the deuterium signal compared to the corresponding proton signal. mdpi.com Secondary isotope effects would cause small shifts in the chemical shifts of neighboring carbon atoms. mdpi.comhuji.ac.il
Hypothetical Data Table: Predicted Isotope Shifts in this compound Solid-State NMR
The following interactive table illustrates the hypothetical secondary isotope shifts (in ppm) on the carbon atoms adjacent to the deuterated isopropyl group in this compound, based on established principles. A negative value indicates an upfield shift.
| Carbon Atom | Predicted Secondary Isotope Shift (ppm) |
| C(CH) of isopropyl | -0.5 to -1.0 |
| C(CH3) of isopropyl | -0.1 to -0.3 |
| N(biguanide) adjacent to isopropyl | -0.05 to -0.1 |
Note: This data is illustrative and based on general principles of isotope effects on NMR chemical shifts. Specific experimental or computational data for this compound is required for definitive values.
Isotope-Edited IR and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule based on its characteristic vibrational modes. unige.ch These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions. The strategic use of isotopic labeling, such as in this compound, is a powerful approach known as isotope-edited spectroscopy, which allows for the targeted investigation of specific parts of a molecule. libretexts.org
The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-D bonds compared to the C-H bonds due to the increased reduced mass of the C-D oscillator. libretexts.org This results in a noticeable downshift of the corresponding vibrational bands in the IR and Raman spectra. This isotopic shift allows for the unambiguous assignment of vibrational modes associated with the deuterated part of the molecule, effectively isolating its spectral signature from the rest of the molecule.
Research Findings:
While specific isotope-edited IR and Raman studies on this compound are not widely published, the principles and applications of this technique are well-documented for other deuterated molecules. unige.chresearchgate.netnih.gov For this compound, the C-H stretching vibrations of the isopropyl group, typically found in the 2850-3000 cm⁻¹ region of the IR and Raman spectra, would be expected to shift to the 2100-2250 cm⁻¹ region for the C-D stretches. This "window" in the spectrum is often free from other fundamental vibrations, allowing for a clear and unobstructed view of the deuterated moiety's vibrational behavior.
Quantum chemical calculations can be employed to predict the vibrational spectra of both proguanil and this compound, providing theoretical support for the assignment of experimental bands. uct.ac.za Such calculations can accurately model the isotopic shifts and help in understanding the nature of the vibrational modes.
Hypothetical Data Table: Predicted Vibrational Frequency Shifts in this compound
This interactive table presents the expected shifts in key vibrational frequencies for the isopropyl group upon deuteration in this compound.
| Vibrational Mode | Proguanil (C-H) Frequency (cm⁻¹) | This compound (C-D) Predicted Frequency (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |
| Symmetric CH₃ Stretch | ~2870 | ~2100 | ~-770 |
| Asymmetric CH₃ Stretch | ~2960 | ~2220 | ~-740 |
| CH Bend | ~1380 | ~1050 | ~-330 |
Note: These are approximate values based on typical isotopic shifts for C-H/C-D vibrations. Precise experimental data for this compound would be necessary for confirmation.
The analysis of these shifted bands in the IR and Raman spectra can provide detailed information about the local environment and conformation of the isopropyl group. Changes in the position, intensity, and shape of these isotope-edited peaks can be correlated with changes in molecular conformation, hydrogen bonding, and crystal packing forces. This level of detail is crucial for building a comprehensive understanding of the structure-property relationships of proguanil.
Future Perspectives and Emerging Research Areas for Proguanil D6
Integration of Proguanil (B194036) D6 in Multi-Omics Research (e.g., Proteomics, Metabolomics)
Multi-omics, an integrated analytical approach combining genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems and their responses to pharmacological interventions. nih.govbookdown.orgfrontlinegenomics.com The integration of Proguanil D6 into multi-omics studies presents a valuable opportunity to elucidate the intricate molecular mechanisms underlying its activity and effects.
In the realm of proteomics , the study of the entire protein complement of a cell or organism, this compound can be utilized to investigate alterations in protein expression and post-translational modifications. frontlinegenomics.com By comparing the proteomic profiles of systems treated with proguanil versus this compound, researchers can identify proteins whose expression or function is specifically modulated by the deuterated compound. This could reveal novel targets or pathways influenced by the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes. bioscientia.de
Metabolomics , the comprehensive analysis of metabolites in a biological system, is another key area where this compound can provide significant insights. nih.gov The metabolic profile of a drug can be significantly altered by deuteration. bioscientia.de By tracing the metabolic fate of this compound, researchers can identify and quantify its metabolites, comparing them to those of its non-deuterated counterpart. This can help in understanding how deuteration affects the rate and pathways of metabolism, potentially leading to a reduction in the formation of toxic metabolites and an improved safety profile. nih.govresearchgate.net
The combined power of proteomics and metabolomics, often referred to as proteo-metabolomics, can offer a more complete picture. For instance, changes in metabolic pathways observed through metabolomics can be correlated with alterations in the expression of metabolic enzymes identified via proteomics. This integrated approach can help build comprehensive models of the drug's mechanism of action and its effects on the host's biology. machaustralia.org
The application of multi-omics in infectious disease research, such as malaria, is a growing field. nih.gov Utilizing this compound in such studies could help to understand its impact on the parasite's proteome and metabolome, potentially uncovering new strategies to combat drug resistance.
A summary of potential multi-omics applications for this compound is presented in the table below:
| Omics Field | Potential Application for this compound Research | Expected Insights |
| Proteomics | Comparative analysis of protein expression in response to proguanil and this compound. | Identification of proteins and pathways affected by the kinetic isotope effect; discovery of new drug targets. |
| Metabolomics | Tracing and quantifying the metabolic fate of this compound. | Understanding of altered metabolic pathways; identification of novel metabolites; assessment of reduced toxic metabolite formation. |
| Transcriptomics | Analysis of gene expression changes induced by this compound. | Elucidation of the genetic response to the deuterated drug and its impact on cellular function. |
| Integrated Multi-Omics | Combining proteomic, metabolomic, and transcriptomic data. | Comprehensive understanding of the drug's mechanism of action, efficacy, and safety at a systems level. |
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Proguanil
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and development, offering atomic-level insights into molecular interactions and behaviors. nih.govmdpi.com These methods are particularly valuable for studying the effects of deuteration on drug molecules like proguanil.
Quantum chemical studies can be employed to investigate the electronic structure and bonding of this compound. These calculations can help to quantify the strength of the C-D bond compared to the C-H bond and predict the kinetic isotope effect on various metabolic reactions. For instance, computational models have been used to study the cyclization reaction of proguanil to its active metabolite, cycloguanil (B1669406), highlighting the importance of cytochrome P450 enzymes. utah.edu Similar studies on this compound could predict how deuteration influences the energetics and mechanism of this critical activation step.
Molecular dynamics simulations can provide a dynamic view of how this compound interacts with its biological targets, such as the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum. medchemexpress.com By simulating the binding of both proguanil and this compound to the active site of DHFR, researchers can analyze differences in binding affinity, conformational changes, and the stability of the drug-enzyme complex. nih.gov These simulations can help to rationalize the observed pharmacological effects and guide the design of more potent deuterated analogs.
MD simulations are also useful for studying the interaction of drug molecules with biological membranes. mdpi.comresearchgate.net The transport of proguanil across cell membranes is a crucial step in its mechanism of action. Simulations can model the permeation of this compound through lipid bilayers, providing insights into how deuteration might affect its absorption and distribution properties.
Key research questions that can be addressed using computational methods for this compound include:
How does deuteration affect the conformational landscape of proguanil?
What is the predicted kinetic isotope effect for the major metabolic pathways of proguanil?
Are there significant differences in the binding mode and affinity of this compound to its target enzymes compared to the non-deuterated form?
How does deuteration influence the solvation and transport properties of the drug?
The insights gained from these computational studies can accelerate the research and development process by providing a rational basis for the design and optimization of deuterated drugs.
Role of Deuterated Analogs in Advanced Pharmacokinetic Research Modeling (Non-Clinical)
The use of deuterated analogs, such as this compound, plays a crucial role in advanced non-clinical pharmacokinetic research. The deliberate replacement of hydrogen with deuterium (B1214612) can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties. nih.govinformaticsjournals.co.in
One of the primary applications of deuterated compounds in pharmacokinetic studies is to investigate the kinetic isotope effect (KIE). bioscientia.de The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. bioscientia.de This effect can result in:
Increased half-life: By slowing down metabolism, deuteration can prolong the time the drug remains in the body, potentially allowing for less frequent dosing. juniperpublishers.comnih.gov
Metabolic switching: Deuteration at a specific site can redirect metabolism towards alternative pathways, which may lead to the formation of different metabolites. bioscientia.de This can be advantageous if the primary metabolic pathway leads to the formation of toxic or inactive metabolites.
In non-clinical studies, this compound can be used alongside proguanil in animal models to directly compare their pharmacokinetic profiles. Such studies provide valuable data on the magnitude of the deuterium isotope effect in a living system and can help to predict the potential clinical benefits of the deuterated drug. nih.gov
Stable isotope-labeled compounds are also invaluable tools in drug metabolism and disposition (ADME) studies. researchgate.net They can be used as internal standards in mass spectrometry-based assays for the accurate quantification of the parent drug and its metabolites.
The table below outlines the key pharmacokinetic parameters that can be investigated using this compound in non-clinical research:
| Pharmacokinetic Parameter | Investigative Role of this compound | Potential Outcome |
| Half-life (t½) | Comparison of the elimination half-life of this compound versus proguanil. | Evidence of prolonged drug action due to slower metabolism. |
| Clearance (CL) | Assessment of the rate of removal of this compound from the body. | Quantification of the reduction in metabolic clearance. |
| Area Under the Curve (AUC) | Measurement of total drug exposure over time. | Indication of enhanced bioavailability and overall exposure. |
| Metabolite Profiling | Identification and quantification of metabolites of this compound. | Understanding of altered metabolic pathways and potential for reduced toxicity. |
The data generated from these non-clinical studies are essential for building robust pharmacokinetic models that can be used to predict the drug's behavior in humans and to inform the design of clinical trials.
Collaborative Research Initiatives in Deuterated Drug Development and Mechanistic Toxicology
The development of deuterated drugs like this compound is a complex and multidisciplinary endeavor that benefits greatly from collaborative research initiatives. These collaborations often involve partnerships between academic institutions, pharmaceutical companies, and specialized research organizations. astuteanalytica.com
Such collaborations can foster innovation and accelerate progress in several key areas:
Drug Discovery and Synthesis: Academic labs may specialize in the development of novel deuteration methodologies, while pharmaceutical companies have the resources for large-scale synthesis and optimization. ansto.gov.aumarquette.edubionauts.jp
Preclinical and Clinical Development: Collaborative efforts can streamline the process of moving a deuterated drug candidate from preclinical testing to clinical trials, leveraging the expertise of different partners in areas such as toxicology, pharmacology, and regulatory affairs. scispace.comastuteanalytica.com
Mechanistic Toxicology: Understanding the potential toxicity of new chemical entities is paramount. Collaborations can facilitate in-depth mechanistic toxicology studies to ensure the safety of deuterated compounds. researchgate.net This includes investigating whether deuteration alters the toxicological profile of the parent drug, for example, by reducing the formation of reactive metabolites. researchgate.net
Toxicogenomics, a field that combines toxicology with genomics and other omics technologies, can be a powerful tool in these collaborations. By analyzing changes in gene expression in response to a deuterated drug, researchers can gain insights into its potential mechanisms of toxicity.
The growth of the deuterated drugs market is driven by the increasing prevalence of various diseases and the need for more effective and safer treatments. astuteanalytica.com Collaborative research is a key driver of this growth, leading to breakthroughs in drug formulation and delivery. astuteanalytica.com
| Type of Collaboration | Focus Area | Potential Benefits |
| Academia-Industry | Novel synthesis methods, target identification. | Access to cutting-edge research and resources for commercialization. |
| Pharma-Pharma | Co-development of deuterated drug candidates. | Sharing of risks and costs, leveraging complementary expertise. |
| Consortia | Pre-competitive research, data sharing. | Standardization of methods, building of shared knowledge bases. |
The future of deuterated drug development, including that of this compound, will likely be shaped by these collaborative efforts, which bring together the diverse skills and resources needed to translate scientific discoveries into new medicines.
Q & A
What is the role of Proguanil D6 in pharmacokinetic studies, and how is it methodologically applied?
Level: Basic
this compound, a deuterium-labeled analog of Proguanil, serves as an internal standard in quantitative bioanalytical assays (e.g., HPLC, LC-MS/MS) to improve accuracy by correcting for matrix effects and instrument variability. Methodologically, researchers spike this compound into biological samples (plasma, urine) during extraction to normalize metabolite recovery. For example, studies quantify parent drug and metabolites (e.g., cycloguanil) by comparing peak area ratios of unlabeled and deuterated forms, ensuring precision in pharmacokinetic parameter calculations (e.g., AUC, half-life) .
How should researchers design solubility studies for this compound to comply with BCS biowaiver guidelines?
Level: Advanced
Solubility studies must follow standardized protocols (e.g., shake-flask method) across critical pH values (1.2, 4.5, 6.8) to assess BCS classification. Key steps include:
- Pre-saturating buffers with this compound for 24 hours.
- Validating stability using HPLC with UV detection to avoid degradation artifacts.
- Calculating dose-to-solubility (D/S) ratios using the highest therapeutic dose.
For this compound, experimental data must confirm pH-independent solubility (D/S < 250 mL) to qualify for biowaivers. Contradictory results (e.g., pH-dependent instability) require reporting and justification to avoid false-negative conclusions .
What validated analytical methods are recommended for quantifying this compound and its metabolites?
Level: Basic
HPLC-UV and LC-MS/MS are widely used. For plasma analysis:
- Sample preparation: Protein precipitation with acetonitrile, followed by centrifugation.
- Chromatography: C18 columns with mobile phases (e.g., acetonitrile/ammonium acetate).
- Validation parameters: LOD (1 μg/L for Proguanil), LOQ (5 μg/L), accuracy (92–100%), and precision (CV ≤ 6.5%) .
Urine analysis requires dilution and filtration to mitigate matrix interference .
How can researchers resolve discrepancies in cycloguanil metabolite quantification across studies?
Level: Advanced
Discrepancies often arise from inter-individual CYP2C19 metabolic variability or assay sensitivity. Mitigation strategies include:
- Population stratification: Genotype participants for CYP2C19 polymorphisms.
- Internal standards: Use deuterated cycloguanil (if available) to control for recovery differences.
- Replicate analysis: Perform triplicate measurements with outlier exclusion criteria.
Statistical models (e.g., mixed-effects) can account for variability in pharmacokinetic analyses .
What physicochemical properties of this compound are critical for formulation research?
Level: Basic
Key properties include:
- pH-dependent solubility: Assessed via shake-flask studies (pH 1.2–6.8) to guide excipient selection.
- LogP: Determines lipid solubility and absorption potential (experimentally measured via octanol-water partitioning).
- Stability: Evaluated under accelerated conditions (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis) .
How can bioanalytical methods for this compound be validated in complex biological matrices?
Level: Advanced
Follow FDA/ICH guidelines for method validation:
- Selectivity: Test for interference from endogenous compounds (e.g., plasma proteins).
- Recovery: Compare extracted vs. unextracted standards (target: 85–115%).
- Matrix effects: Evaluate ion suppression/enhancement using post-column infusion.
- Stability: Assess freeze-thaw, short-term, and long-term storage stability .
What is the metabolic pathway of this compound, and how is it tracked experimentally?
Level: Basic
this compound is metabolized by CYP2C19 to cycloguanil (active metabolite) and 4-chlorophenylbiguanide (CPB). Researchers use:
- Radiolabeled tracers: -Proguanil to trace metabolite formation in vitro (e.g., liver microsomes).
- Isotopic differentiation: LC-MS/MS distinguishes deuterated vs. endogenous metabolites based on mass shifts .
What strategies enable cross-species extrapolation of this compound pharmacokinetic data?
Level: Advanced
- Allometric scaling: Correlate pharmacokinetic parameters (e.g., clearance) with body weight across species.
- In vitro-in vivo correlation (IVIVC): Use hepatocyte or microsomal data to predict in vivo metabolism.
- PBPK modeling: Incorporate species-specific physiological parameters (e.g., liver blood flow) into simulations .
How does deuterium labeling in this compound affect its pharmacokinetic profile?
Level: Basic
Deuterium reduces metabolic rate via the kinetic isotope effect, prolonging half-life (e.g., 16.1 h vs. 14.5 h for unlabeled Proguanil). This property is leveraged in tracer studies to monitor long-term exposure and metabolite accumulation .
How can researchers ensure reproducibility in this compound studies?
Level: Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
